Norpterosin C: A Technical Guide to its Chemical Structure and Biological Significance
Norpterosin C: A Technical Guide to its Chemical Structure and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norpterosin C is a naturally occurring sesquiterpenoid, a class of organic compounds composed of three isoprene (B109036) units. It belongs to the pterosane family of sesquiterpenes, which are characterized by an indanone skeleton. This compound has been isolated from the plant Pteris semipinnata, a species of brake fern. The unique chemical architecture of Norpterosin C and related pterosins has drawn interest for their potential biological activities, particularly in the context of inflammatory processes. This document provides a comprehensive overview of the chemical structure of Norpterosin C, the analytical methods used for its characterization, and its potential biological relevance.
Chemical Structure and Properties
The chemical structure of Norpterosin C is defined by a fused ring system consisting of a six-membered aromatic ring and a five-membered ring, forming the core indanone structure. This core is substituted with methyl groups, a hydroxymethyl group, and a hydroxyl group.
Table 1: Chemical Properties of Norpterosin C
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.27 g/mol |
| CAS Number | 64890-70-6 |
| SMILES | C[C@H]1--INVALID-LINK--c2cc(C)c(CO)c(C)c2C1=O |
Structural Elucidation
The definitive structure of Norpterosin C, like many natural products, is determined through a combination of spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Norpterosin C Functional Groups
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 195 - 220 |
| Aromatic (C=C) | 120 - 150 |
| Carbinol (C-O) | 50 - 90 |
| Aliphatic (C-C) | 10 - 50 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). For Norpterosin C, mass spectrometry would confirm the molecular formula C₁₃H₁₆O₃ by providing an accurate mass measurement.
Synthesis and Isolation
Currently, a total synthesis of Norpterosin C has not been reported in the scientific literature. Therefore, the compound is obtained through extraction and purification from its natural source, Pteris semipinnata.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of Norpterosin C are limited, related pterosins isolated from Pteris semipinnata have demonstrated anti-inflammatory properties.[1][2] This activity has been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and chemokines.
The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of inflammatory genes. Pterosins likely inhibit this pathway by preventing the degradation of IκBα.
Experimental Protocols
Isolation and Purification of Norpterosin C
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Plant Material Collection and Preparation: The aerial parts of Pteris semipinnata are collected, air-dried, and ground into a fine powder.
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Extraction: The powdered plant material is extracted exhaustively with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude methanol extract.
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Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane (B92381), ethyl acetate, and n-butanol, to separate compounds based on their polarity.
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Column Chromatography: The ethyl acetate fraction, which is likely to contain Norpterosin C, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
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Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and further purified by preparative HPLC on a C18 column to yield pure Norpterosin C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of pure Norpterosin C is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.
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Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Analysis: The resulting spectra are analyzed to determine the chemical shifts, coupling constants, and correlations between protons and carbons, allowing for the complete assignment of the chemical structure.
Mass Spectrometry (MS)
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Sample Preparation: A dilute solution of Norpterosin C is prepared in a suitable solvent (e.g., methanol or acetonitrile).
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Data Acquisition: The sample is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
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Data Analysis: The mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is used to confirm the elemental composition of Norpterosin C.
In Vitro NF-κB Inhibition Assay
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Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured in appropriate media.
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Treatment: Cells are pre-treated with various concentrations of Norpterosin C for a specified time (e.g., 1 hour) before being stimulated with an NF-κB activator like lipopolysaccharide (LPS) or TNF-α.
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Protein Extraction: After stimulation, nuclear and cytoplasmic protein extracts are prepared from the cells.
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Western Blot Analysis: The protein extracts are analyzed by Western blotting using antibodies specific for p65, IκBα, and phosphorylated IκBα to assess the nuclear translocation of p65 and the degradation of IκBα.
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Reporter Gene Assay: Alternatively, cells can be transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB promoter. The inhibitory effect of Norpterosin C is quantified by measuring the reduction in luciferase activity.
Conclusion
Norpterosin C is a sesquiterpenoid of the pterosane class, naturally found in the fern Pteris semipinnata. Its indanone-based structure has been elucidated through standard spectroscopic methods. While a total synthesis has yet to be reported, it can be isolated from its natural source. Based on the activity of related compounds, Norpterosin C is a promising candidate for further investigation as an anti-inflammatory agent, potentially acting through the inhibition of the NF-κB signaling pathway. This technical guide provides a foundational understanding of the chemical and potential biological properties of Norpterosin C for researchers in natural product chemistry and drug discovery.
